2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
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Overview
Description
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex polymeric compoundThis polymer is known for its unique properties, including high flexibility, hydrolytic stability, and excellent weatherability, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process:
Polymerization of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol: This step involves the ring-opening polymerization of 2-Oxepanone in the presence of 2,2-dimethyl-1,3-propanediol.
Reaction with 1,1’-methylenebis(isocyanatobenzene): The resulting polymer is then reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where the polymerization occurs under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Hydrolysis: The ester linkages in the polymer can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Hydrolysis: The hydrolysis of the polymer yields 2,2-dimethyl-1,3-propanediol and 2-Oxepanone.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and coatings.
Biology: Employed in the development of biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers
Mechanism of Action
The polymer exerts its effects through the formation of urethane linkages, which provide the material with its unique mechanical properties. The molecular targets include the ester and urethane groups, which interact with various substrates and reagents. The pathways involved in the polymer’s action include hydrolysis, oxidation, and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
Polycaprolactone: Similar in structure but lacks the urethane linkages, resulting in different mechanical properties.
Polyurethane: Contains urethane linkages but may have different diols and diisocyanates, leading to variations in properties.
Polytetrahydrofuran-ethylene adipate (PTHF-EA): Another polyester with different monomer units, offering distinct properties.
Uniqueness
The uniqueness of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer lies in its combination of flexibility, hydrolytic stability, and weatherability, making it suitable for a wide range of applications .
Properties
CAS No. |
153965-61-8 |
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Molecular Formula |
C26H36N2O6 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C5H12O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-7,9H,8,10-11H2;1-5H2;6-7H,3-4H2,1-2H3 |
InChI Key |
YZTJEMQMFWKMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Related CAS |
153965-61-8 |
Origin of Product |
United States |
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